4,6(1H,5H)-Pyrimidinedione

Übersicht

Beschreibung

4,6(1H,5H)-Pyrimidinedione is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

4,6(1H,5H)-Pyrimidinedione, also known as thiobarbituric acid derivative, is a compound that has been found to have broad-spectrum antiviral activity against enveloped viruses . The primary target of this compound is the viral envelope of these viruses .

Mode of Action

The compound interacts with the viral envelope, affecting the fluidity of the lipid bilayer . This interaction compromises the efficiency of virus-cell fusion, thereby preventing viral entry into the host cell . This mode of action is selective for enveloped viruses and is linked to the compound’s lipid oxidation ability .

Biochemical Pathways

It is known that the compound interferes with the process of virus-cell fusion, a critical step in the viral life cycle . By preventing this fusion, the compound effectively stops the virus from entering host cells and replicating.

Result of Action

The primary result of this compound’s action is the prevention of viral entry into host cells . By interfering with virus-cell fusion, the compound effectively inhibits viral replication. This broad-spectrum antiviral activity could potentially be leveraged for the treatment of various viral infections.

Action Environment

It is known that the compound’s antiviral activity is selective for enveloped viruses , suggesting that the presence and characteristics of the viral envelope could be important factors

Biologische Aktivität

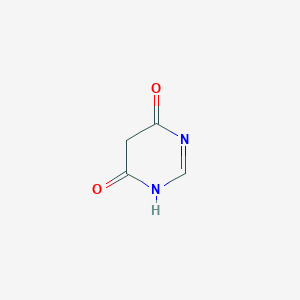

4,6(1H,5H)-Pyrimidinedione is a heterocyclic organic compound that belongs to the pyrimidine family. Its unique structure, characterized by a six-membered ring containing nitrogen atoms and carbonyl groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 142.11 g/mol

- Structure : The compound features a pyrimidinedione core with various substituents that enhance its biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways. This inhibition can lead to significant physiological changes in cellular environments.

- Antiviral Activity : It has demonstrated broad-spectrum antiviral activity against enveloped viruses by interfering with the viral envelope's fluidity and preventing virus-cell fusion.

- Modulation of Signaling Pathways : By interacting with cellular receptors, it can modulate various signaling pathways within cells, leading to diverse physiological responses.

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Case Studies and Research Findings

-

Antiviral Properties :

A study highlighted that this compound effectively inhibited the replication of specific enveloped viruses by modifying their lipid bilayer properties. This mechanism was crucial for preventing viral entry into host cells. -

Anticonvulsant Activity :

Research indicated that derivatives of this compound were synthesized and tested for anticonvulsant properties. The introduction of phenylalkyl groups enhanced their efficacy in animal models . -

Antidepressant Effects :

A comparative study showed that certain derivatives of this compound exhibited antidepressant activities superior to imipramine when tested in vivo. This finding suggests potential applications in treating mood disorders.

Future Directions

The promising biological activities of this compound indicate its potential as a lead compound for drug development. Future research should focus on:

- Structural modifications to enhance selectivity and efficacy.

- Comprehensive clinical trials to evaluate safety and therapeutic effectiveness.

- Exploration of additional biological targets to broaden its application spectrum.

Eigenschaften

IUPAC Name |

1H-pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAYWAUCHUMJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377911 | |

| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25286-58-2 | |

| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 4,6(1H,5H)-pyrimidinediones and what are some common substitutions?

A1: 4,6(1H,5H)-Pyrimidinediones are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 5. These positions typically exist as imide groups and are often found in their keto tautomeric form. Substitutions at positions 1, 3, and 5 are common and significantly influence the compound's properties. For example, thiobarbituric acid, a widely studied derivative, features a thioxo group at position 2. Various aryl and alkyl substituents can be found at other positions. [, , , , , , , , , , , , ]

Q2: Can you provide examples of how structural modifications impact the biological activity of 4,6(1H,5H)-pyrimidinedione derivatives?

A2: Research shows a strong correlation between the structure of 4,6(1H,5H)-pyrimidinediones and their biological activity. For instance, introducing a phenylalkyl group at the nitrogen atom can lead to photocyclization reactions upon UV irradiation, forming bicyclic fused pyrimidine derivatives with potentially different pharmacological profiles. [] Another study demonstrated the synthesis of 5-hetero-substituted dihydro-4,6(1H,5H)-pyrimidinediones for potential anticonvulsant activity. [] Furthermore, incorporating phenothiazine moieties led to compounds with promising antidepressant activity in comparison to imipramine. []

Q3: What are the known applications of this compound derivatives in medicinal chemistry?

A3: 4,6(1H,5H)-pyrimidinediones and their derivatives exhibit a wide range of pharmacological activities. Notably, thiobarbituric acid derivatives like thiopental sodium are used as intravenous anesthetics in human and veterinary medicine due to their rapid onset and short duration of action. [] Other derivatives have shown potential as anticonvulsants, antidepressants, and antiparkinsonian agents. [, , ] Additionally, research suggests potential antimicrobial activity for certain 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo)dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones. [, ]

Q4: Are there any studies on the photochemical properties of 4,6(1H,5H)-pyrimidinediones?

A4: Yes, research indicates that 4,6(1H,5H)-pyrimidinediones can undergo photochemical transformations. For example, UV irradiation of 2-thiophenobarbital in alcoholic solutions leads to the formation of primidone, a known antiepileptic drug. This reaction highlights the potential for using photochemical methods to synthesize pharmacologically active compounds from this compound derivatives. []

Q5: What analytical techniques are commonly employed to characterize and study 4,6(1H,5H)-pyrimidinediones?

A5: Various analytical techniques are utilized to characterize and study 4,6(1H,5H)-pyrimidinediones. X-ray crystallography plays a crucial role in elucidating the crystal structures and understanding the conformational preferences of these compounds. [, ] Spectroscopic methods, including NMR and IR spectroscopy, are essential for structural confirmation and studying the electronic properties of the molecules. Furthermore, techniques like mass spectrometry are used to determine molecular weight and elemental composition. [, , , ]

Q6: Have any computational studies been conducted on 4,6(1H,5H)-pyrimidinediones?

A6: While the provided abstracts don't mention specific computational studies on 4,6(1H,5H)-pyrimidinediones, one study investigated the mechanism of Knoevenagel condensation reactions involving thiobarbituric acid using theoretical calculations. This research emphasizes the applicability of computational chemistry in understanding the reactivity and reaction pathways of these compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.